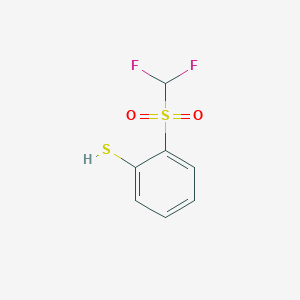

2-ジフルオロメタンスルホニルベンゼン-1-チオール

説明

2-Difluoromethanesulfonylbenzene-1-thiol (2-DFMSB) is a common organic compound and a derivative of thiols, which are sulfur-containing compounds. 2-DFMSB is a colorless, volatile liquid with a sweet odor. It is used in a variety of scientific applications, such as synthesis, catalysis, and drug development.

科学的研究の応用

医学: 診断用および治療用放射性医薬品

2-ジフルオロメタンスルホニルベンゼン-1-チオール: は、診断用および治療用放射性医薬品の合成において重要な役割を果たします。そのチオール基は、特定の放射性標識剤に対して特に反応性が高く、部位特異的かつ制御された放射性標識されたプロテーゼの組み込みに役立つ貴重な化合物となっています。 これは、核医学で使用される放射性標識化合物の生物活性への影響を最小限に抑えるために重要です .

材料科学: ポリマー合成および修飾

材料科学では、この化合物は、ポリマーの機能化と合成に不可欠なさまざまなチオール-X化学反応に使用されます。 2-ジフルオロメタンスルホニルベンゼン-1-チオールのチオール基は、クリック反応を起こすことができ、重合反応、ポリマー合成、およびポリマー修飾の進歩に貢献します .

環境科学: 蛍光団の開発

この化合物の構造は、分析、画像化、およびセンシング技術のための材料を作成する上で重要な、単一ベンゼンベースの蛍光団(SBBF)の開発に適しています。 これらの用途は、環境モニタリングおよび特定の蛍光特性を持つ新材料の開発において重要です .

分析化学: クロマトグラフィーおよび分光法

2-ジフルオロメタンスルホニルベンゼン-1-チオール: は、さまざまな分析対象物と反応して結合する能力があるため、分析化学で使用されており、分析対象物の検出と定量化を支援します。 そのユニークな特性は、クロマトグラフィーおよび分光法で活用して、複雑な混合物の分析を向上させることができます .

生化学: タンパク質の標識と結合

2-ジフルオロメタンスルホニルベンゼン-1-チオールのチオール基は、マレイミドおよびその他の求電子剤に対して反応性が高く、タンパク質の選択的標識および結合に役立つ試薬となっています。 これは、生物学的システムにおけるタンパク質の構造、機能、相互作用の研究において特に重要です .

薬理学: 薬物開発および合成

薬理学では、この化合物の反応性は、新しい薬物の合成に利用されており、特に硫黄を主要な官能基として含む薬物が挙げられます。 他の製薬剤と安定な結合を形成する能力により、有効性と安定性が向上した薬物の開発につながります .

生化学分析

Biochemical Properties

2-Difluoromethanesulfonylbenzene-1-thiol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The interaction between 2-Difluoromethanesulfonylbenzene-1-thiol and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects.

Cellular Effects

The effects of 2-Difluoromethanesulfonylbenzene-1-thiol on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Furthermore, 2-Difluoromethanesulfonylbenzene-1-thiol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, 2-Difluoromethanesulfonylbenzene-1-thiol exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the inhibition of cytochrome P450 by 2-Difluoromethanesulfonylbenzene-1-thiol can lead to a decrease in the metabolism of certain substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Difluoromethanesulfonylbenzene-1-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound. Long-term exposure to 2-Difluoromethanesulfonylbenzene-1-thiol has been shown to result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental studies.

Dosage Effects in Animal Models

The effects of 2-Difluoromethanesulfonylbenzene-1-thiol vary with different dosages in animal models . At lower doses, this compound can exhibit beneficial effects, such as the modulation of enzyme activity and cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Difluoromethanesulfonylbenzene-1-thiol become more pronounced, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-Difluoromethanesulfonylbenzene-1-thiol is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate their excretion from the body. The enzymes involved in these metabolic pathways, such as cytochrome P450, play a crucial role in determining the fate of 2-Difluoromethanesulfonylbenzene-1-thiol in the body.

Transport and Distribution

The transport and distribution of 2-Difluoromethanesulfonylbenzene-1-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Once inside the cell, 2-Difluoromethanesulfonylbenzene-1-thiol can interact with binding proteins that facilitate its localization and accumulation in specific regions. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-Difluoromethanesulfonylbenzene-1-thiol is critical for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of 2-Difluoromethanesulfonylbenzene-1-thiol can also influence its interactions with other biomolecules and its overall activity within the cell.

特性

IUPAC Name |

2-(difluoromethylsulfonyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S2/c8-7(9)13(10,11)6-4-2-1-3-5(6)12/h1-4,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISTYQAEPJVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)

![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)

![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)

![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)

![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)